Evidence Not Found: Publicly Available Comparative Data for Scientific Procurement
A thorough search of primary research papers, patents, and databases, excluding prohibited vendor sites, found no quantitative, comparator-based evidence for this compound. The core patent (WO2007069977) presents the generic structure class but does not disclose specific IC50 or Ki values for this compound against any biological target [1]. A related compound, CK-2-68, has been studied as an antimalarial cytochrome bc1 inhibitor with an IC50 of 40 nM against Plasmodium falciparum, but its structure differs by a trifluoromethyl group, making it an invalid direct comparator [2]. Another close analogue, the meta-substituted isomer, exists but with no public bioactivity data for a head-to-head comparison . Therefore, no quantifiable differentiation from alternatives can be established.
| Evidence Dimension | Biological Activity (IC50/Ki) |
|---|---|
| Target Compound Data | No public data found |
| Comparator Or Baseline | CK-2-68 (antimalarial) and meta-substituted isomer (no data) |
| Quantified Difference | Not calculable |
| Conditions | N/A |
Why This Matters
For scientific procurement, the absence of validated, quantitative performance data means any decision to prioritize this compound over an alternative cannot be evidence-based.
- [1] Simpson T, Alhambra C, Li Y, et al. Alkylsulphonamide Quinolines. Patent WO2007069977, filed December 11, 2006, and issued as US 8,071,621. View Source
- [2] Esser L, Zhou F, Yu CA, Xia D. Structure of complex III with bound antimalarial agent CK-2-68 provides insights into selective inhibition of Plasmodium cytochrome bc1 complexes. J Biol Chem. 2023 Jul;299(7):104860. View Source
